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Compound of Interest

(R)-Piperidine-3-carboxamide
Compound Name:

hydrochloride
CAS No.: 1214903-21-5
Cat. No.: B567575

Get Quote

Part 1: Executive Summary

(R)-Piperidine-3-carboxamide hydrochloride (CAS: 1214903-21-5) is a high-value chiral
scaffold used extensively in the synthesis of small-molecule inhibitors targeting poly(ADP-
ribose) polymerases (PARP), proteasomes, and cysteine proteases (e.g., Cathepsin K).[1]
While the free base nipecotamide exhibits modest intrinsic activity as a GABA uptake inhibitor,
the primary biological value of the (R)-enantiomer lies in its role as a stereochemical driver for
high-affinity ligand binding.

This guide details the molecule's physicochemical profile, its structural contribution to bioactive
pharmacophores, and validated protocols for its utilization in drug discovery.[2]

Part 2: Chemical & Physical Profile[1][3]
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Property Specification

Chemical Name (3R)-Piperidine-3-carboxamide hydrochloride

(R)-Nipecotamide HCI, (R)-Homo-prolinamide

Synonyms o
derivative
1214903-21-5 (HCI salt); 88495-55-0 (Free
CAS Number
base)
Molecular Formula CeH13CIN20
Molecular Weight 164.63 g/mol
Chirality (R)-Enantiomer (Active Chiral Center at C3)
N Highly soluble in water, methanol; sparingly
Solubility ]
soluble in DCM.[1][3]
pKa ~9.2 (Piperidine nitrogen), ~15 (Amide nitrogen)

Structural Visualization

The following diagram illustrates the core stereochemistry and functional vectors of the
molecule.
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(R)-Piperidine Ring

Figure 1: Structural dissection of (R)-Piperidine-3-carboxamide HCI highlighting
pharmacophoric elements.

Part 3: Biological Activity & Mechanism of Action
Intrinsic Biological Activity
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The (R)-piperidine-3-carboxamide fragment possesses low-to-moderate intrinsic biological
activity, primarily interacting with neurotransmitter transporters due to its structural homology
with nipecotic acid (a potent GABA uptake inhibitor).[1]

o GABA Transporter Modulation: Nipecotic acid derivatives are established inhibitors of GAT-1.
[1] The carboxamide moiety in (R)-nipecotamide reduces potency compared to the
carboxylic acid but improves blood-brain barrier (BBB) permeability.[1] It acts as a weak
competitive inhibitor, often serving as a prodrug or a transportable substrate.

e Senescence Induction: N-aryl derivatives of piperidine-3-carboxamide have been identified
as inducers of senescence in human melanoma cells (A375), triggering cell cycle arrest via
p53/p21 pathways.[1]

Pharmacophoric Role in Drug Discovery

The molecule's primary utility is as a chiral building block that confers selectivity to larger drug
molecules.

A. PARP Inhibition (Oncology)

In the development of PARP inhibitors (e.g., Niraparib), the piperidine ring mimics the
nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

e Binding Mode: The amide group forms critical hydrogen bonds with the Ser904 and Gly863
residues in the catalytic pocket of PARP-1.

» Stereochemical Impact: While Niraparib utilizes the (S)-enantiomer, the (R)-enantiomer is
critical for Structure-Activity Relationship (SAR) studies.[1] In many kinase and protease
targets, the (R)-configuration directs the bulky N-substituent into a distinct hydrophobic sub-
pocket (e.g., S2 pocket), altering selectivity profiles between isoforms (e.g., PARP1 vs.
PARP2 or Cathepsin K vs. L).

B. Proteasome Inhibition (Infectious Disease)

(R)-Piperidine-3-carboxamide derivatives have shown species-selective inhibition of the
Plasmodium falciparum 20S proteasome (Pf20S).[1][4]
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e Mechanism: The amide acts as an electrophilic trap or recognition motif, while the piperidine
ring occupies the P1 site. The (R)-configuration has been explored to optimize fit within the
B5 active site of the parasite proteasome, distinct from the human constitutive proteasome.

Pathway Visualization: From Scaffold to Bioactivity
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Figure 2: Therapeutic divergence of the (R)-piperidine-3-carboxamide scaffold.

Part 4: Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity

Biological activity is strictly dependent on chiral purity. The (R)-isomer must be distinguished
from the (S)-isomer (Niraparib intermediate) using chiral HPLC.[1]

Objective: Quantify (R)-enantiomer excess (% ee).

Materials:

e Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 um).[1]

e Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

o Detection: UV at 210 nm.[1]
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e Sample: 1 mg/mL in mobile phase.[1]

Procedure:

Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

Injection: Inject 10 pL of the sample.

Elution: Run isocratic flow for 20 minutes.

Analysis: The (R)-isomer typically elutes after the (S)-isomer on AD-H columns (verify with
racemic standard). Calculate % ee using the formula:

[1]

Protocol 2: Synthesis of N-Aryl Bioactive Derivative

A standard workflow to couple the scaffold to an aryl halide, generating a potential PARP-
inhibitory motif.[1]

Reaction: Buchwald-Hartwig Amination.[1]

Step-by-Step:

Charge: In a glovebox, add (R)-Piperidine-3-carboxamide HCI (1.0 equiv), Aryl bromide (1.1
equiv),

(0.02 equiv), and BINAP (0.04 equiv) to a reaction vial.

e Base: Add Sodium tert-butoxide (3.0 equiv). Note: Excess base is required to neutralize the
HCI salt.

e Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
» Reaction: Seal and heat to 100°C for 12 hours.
o Workup: Cool to RT, filter through Celite, and concentrate.

« Purification: Flash chromatography (DCM:MeOH gradient).
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Part 5: Safety & Toxicology[1]

Signal Word:WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[1]
o Causes serious eye irritation.
Eye Irritation H319
[1]
May cause respiratory
STOT-SE H335

irritation.[1]

Handling Precautions:

e Hygroscopic: The hydrochloride salt attracts moisture. Store in a desiccator at room
temperature.

 Inhalation: Use a fume hood when handling the powder to avoid respiratory sensitization.

o First Aid: In case of eye contact, rinse immediately with water for 15 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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